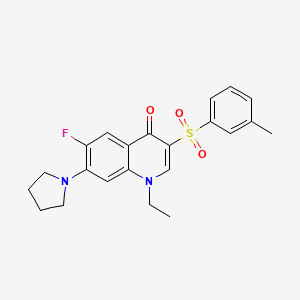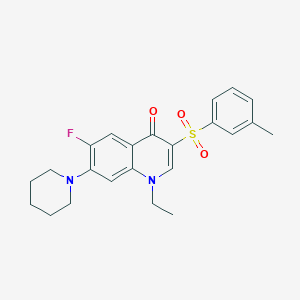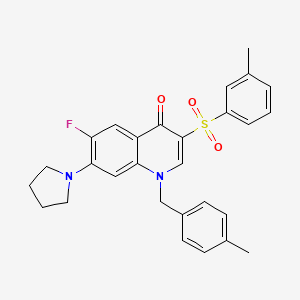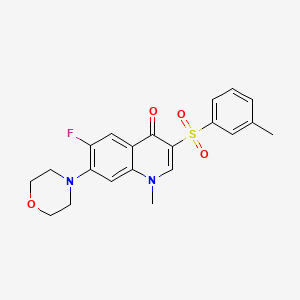
6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one
Overview
Description
6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as JNJ-47965567, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one exerts its pharmacological effects by selectively inhibiting the activity of PI3Kδ, a member of the PI3K family that is primarily expressed in leukocytes and plays a key role in immune cell function. By inhibiting PI3Kδ, 6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one reduces the production of pro-inflammatory cytokines and promotes anti-tumor immunity, leading to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. In preclinical studies, 6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to reduce tumor growth and improve survival in animal models of cancer, reduce inflammation and improve tissue damage in animal models of inflammatory diseases, and improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one has several advantages for lab experiments, including its high potency and selectivity for PI3Kδ, its favorable pharmacokinetic profile, and its potential therapeutic applications in various diseases. However, there are also some limitations to consider, such as the need for further preclinical and clinical studies to determine its safety and efficacy in humans, and the potential for off-target effects due to its selectivity for PI3Kδ.
Future Directions
There are several future directions for 6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one research, including the development of more potent and selective PI3Kδ inhibitors, the investigation of its therapeutic potential in other diseases, such as autoimmune disorders and viral infections, and the exploration of its combination therapy with other drugs to enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to determine the safety and efficacy of 6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one in humans, and to optimize its pharmacokinetic properties for clinical use.
In conclusion, 6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. Its selective inhibition of PI3Kδ and favorable pharmacokinetic profile make it an attractive candidate for further research and development. However, further studies are needed to determine its safety and efficacy in humans, and to optimize its pharmacokinetic properties for clinical use.
Scientific Research Applications
6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to inhibit the growth of tumor cells by targeting the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation research, 6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. In neurological disorder research, 6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-14-4-3-5-15(10-14)29(26,27)20-13-23(2)18-12-19(24-6-8-28-9-7-24)17(22)11-16(18)21(20)25/h3-5,10-13H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDDIMMYHQCWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



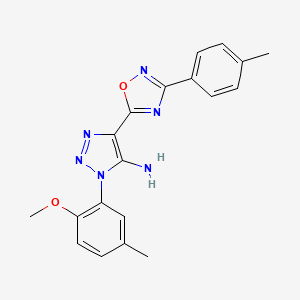
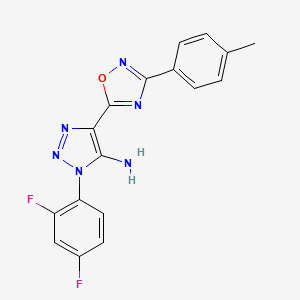
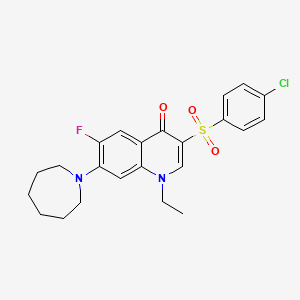
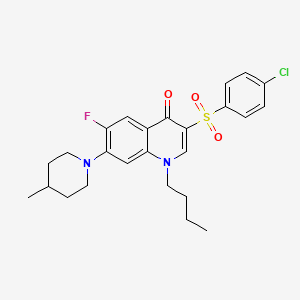
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3409548.png)
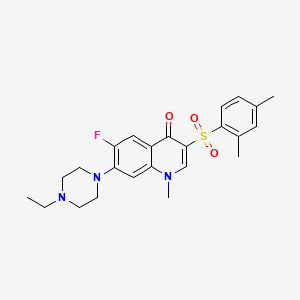
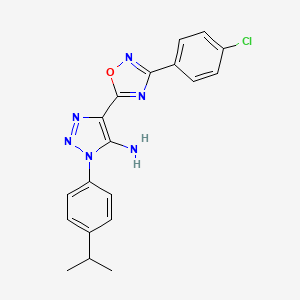

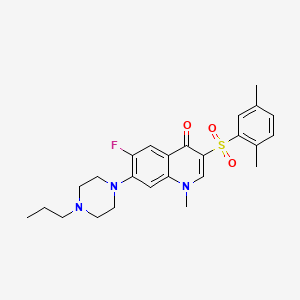
![7-azepan-1-yl-1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B3409580.png)
